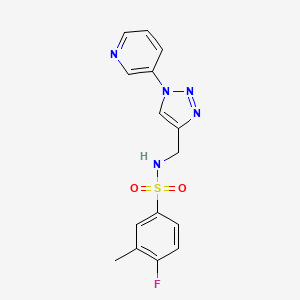

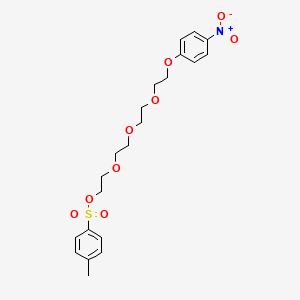

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (also known as 2-(2-(2-(2-NPEE)E)E)E 4-MBS) is an organic compound commonly used as an intermediate in the synthesis of various organic compounds. It is a highly versatile building block which is used in a wide range of applications, including pharmaceuticals, agrochemicals, and food additives. This compound has been the subject of extensive research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

1. Polymer Research

- Polyimides with Oxyethylene Units: A study by Feld, Ramalingam, and Harris (1983) discusses the synthesis of aromatic dinitro compounds containing oxyethylene units, including compounds related to "2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate." These compounds are used in the production of polyimides, which exhibit good solubility in chlorinated solvents, low glass transition temperatures, and high thermal stability. The study highlights the importance of oxyalkylene chain length in determining the thermal stability of these polyimides (Feld, Ramalingam, & Harris, 1983).

2. Synthesis Methods

- Synthesis of Ethoxy-4-Aminophenol: Wang Yu (2005) describes a method for synthesizing 2-ethoxy-4-nitro-phenol, which is a precursor to 2-ethoxy-4-amino-phenol, through substitution and nitration reactions. This method achieves a total yield of 60.5% (Wang Yu, 2005).

3. Nanogel Development

- PEGylated Poly(diselenide-phosphate) Nanogel: Li et al. (2015) designed and prepared a redox-responsive PEGylated poly(diselenide-phosphate) nanogel using a monomer related to "2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate." This nanogel exhibits biocompatibility and biodegradability, demonstrating potential in cancer therapy due to its ability to inhibit cancer cell proliferation while having minimal toxicity to normal cells (Li et al., 2015).

4. Catalytic Studies

- EPR Studies on H-Abstraction: Dou, Ni, Zhao, and Zhang (2005) conducted electron paramagnetic resonance (EPR) studies on the selective abstraction of a benzylic H-atom from methylbenzene using a solution that includes compounds structurally related to "2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate." This research provides insights into the mechanism of H-abstraction/spin trapping processes in organic chemistry (Dou, Ni, Zhao, & Zhang, 2005).

Mecanismo De Acción

Mode of Action

It is known that the compound contains a nitrophenyl group, which may interact with various biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in a variety of biochemical processes .

Pharmacokinetics

Its molecular weight (46951 g/mol) suggests that it may have reasonable bioavailability . The compound’s solubility, stability, and permeability would also play crucial roles in its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its biological activity .

Propiedades

IUPAC Name |

2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9S/c1-18-2-8-21(9-3-18)32(25,26)31-17-15-29-13-11-27-10-12-28-14-16-30-20-6-4-19(5-7-20)22(23)24/h2-9H,10-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZPEXXIMBOMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)